cAMPS-Sp, triethylammonium salt
Overview
Description
Adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer (cAMPS-Sp, triethylammonium salt) is a synthetic diastereomeric phosphorothioate analog of naturally occurring cyclic adenosine monophosphate (cAMP). It is commonly used in cyclic nucleotide research as an antagonist of cAMP-dependent protein kinase (PKA) activation . This compound competes with cAMP for binding to the “A” and “B” cyclic nucleotide-binding domains located on PKA regulatory subunits, yet unlike cAMP, it fails to promote PKA holoenzyme dissociation and resultant activation .
Mechanism of Action
Biochemical Pathways
The primary biochemical pathway affected by RP-cAMPS is the cAMP-dependent signaling pathway . Under normal conditions, the activation of PKA by cAMP leads to a cascade of events involving the phosphorylation of various proteins, which can affect numerous cellular processes. By inhibiting PKA activation, RP-cAMPS can disrupt this pathway and alter these processes.
Pharmacokinetics
Information on the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RP-cAMPS is limited. It is known that rp-camps is resistant to hydrolysis by phosphodiesterases , which suggests that it may have a relatively long half-life within cells. This resistance to breakdown could potentially enhance its bioavailability and prolong its effects within the cell.
Result of Action
The inhibition of PKA activation by RP-cAMPS can have various molecular and cellular effects, depending on the specific cellular context. For example, in the context of pain-related synaptic plasticity, RP-cAMPS has been shown to decrease the monosynaptic EPSCs evoked at certain synapses in slices from arthritic rats .
Biochemical Analysis
Biochemical Properties
RP-cAMPS plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly Protein Kinase A (PKA). RP-cAMPS prevents the dissociation of Protein Kinase A I & II catalytic from regulatory subunits, thus inhibiting the cAMP signal pathway . It also competes with cAMP at nucleotide-binding sites on the regulatory subunits of PKA .
Cellular Effects
RP-cAMPS has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the cAMP signal pathway, which can have wide-ranging effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of RP-cAMPS involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. RP-cAMPS acts as an antagonist of cAMP to prevent the activation of PKA by competing with cAMP at nucleotide-binding sites on the regulatory subunits of PKA .
Temporal Effects in Laboratory Settings
The effects of RP-cAMPS change over time in laboratory settings. It demonstrates resistance to hydrolysis by phosphodiesterases, making it stable over time
Metabolic Pathways
RP-cAMPS is involved in the cAMP signal pathway, a critical metabolic pathway. It interacts with the regulatory subunits of PKA, a key enzyme in this pathway .
Preparation Methods
cAMPS-Sp, triethylammonium salt is synthesized through a series of chemical reactions involving the modification of cAMP. . The reaction conditions often include the use of specific reagents and catalysts to facilitate the conversion. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
cAMPS-Sp, triethylammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can result in reduced forms of the compound .
Scientific Research Applications
cAMPS-Sp, triethylammonium salt is widely used in scientific research due to its ability to inhibit cAMP-dependent protein kinase (PKA) activation. It is used in studies investigating the role of cAMP signaling in various biological processes, including glucose-stimulated insulin secretion, synaptic plasticity, and gene regulation . In addition, this compound is used in pharmacological research to study the effects of cAMP signaling on cellular functions and to develop potential therapeutic agents targeting cAMP-dependent pathways .
Comparison with Similar Compounds
cAMPS-Sp, triethylammonium salt is unique among cyclic nucleotide analogs due to its specific ability to inhibit PKA activation without promoting holoenzyme dissociation . Similar compounds include Sp-cAMPS, which is an agonist of PKA activation, and other phosphorothioate analogs of cAMP such as 8-Br-cAMP and 8-pCPT-cAMP . These compounds differ in their ability to activate or inhibit PKA and their effects on cAMP-dependent signaling pathways .
Properties
IUPAC Name |
6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPZMKSNMRTIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992430 | |
Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71774-13-5 | |
Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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